agmR protein

Transcriptional regulation Ethanol metabolism Promoter activity assay

AgmR protein (CAS 144996-50-9), also designated ErbR, is a response regulator of the LuxR family encoded by the agmR gene (PA1978) in Pseudomonas aeruginosa. It functions as a sequence-specific DNA-binding transcriptional activator that hierarchically controls a regulon comprising four operons essential for the quinoprotein ethanol oxidation system: exaA (PQQ-dependent ethanol dehydrogenase), exaBC (cytochrome c550 and aldehyde dehydrogenase), pqqABCDE (PQQ biosynthesis), and exaDE (the EraSR two-component regulatory system).

Molecular Formula C7H4FIO
Molecular Weight 0
CAS No. 144996-50-9
Cat. No. B1177252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameagmR protein
CAS144996-50-9
SynonymsagmR protein
Molecular FormulaC7H4FIO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AgmR Protein (CAS 144996-50-9): A Pseudomonas aeruginosa LuxR-Family Response Regulator for Ethanol and Glycerol Metabolism Research


AgmR protein (CAS 144996-50-9), also designated ErbR, is a response regulator of the LuxR family encoded by the agmR gene (PA1978) in Pseudomonas aeruginosa [1]. It functions as a sequence-specific DNA-binding transcriptional activator that hierarchically controls a regulon comprising four operons essential for the quinoprotein ethanol oxidation system: exaA (PQQ-dependent ethanol dehydrogenase), exaBC (cytochrome c550 and aldehyde dehydrogenase), pqqABCDE (PQQ biosynthesis), and exaDE (the EraSR two-component regulatory system) [2]. First characterized as a glycerol metabolism activator capable of complementing defective glpR in P. aeruginosa [3], AgmR is now recognized as a second-level regulatory element in a multi-tiered signal transduction network governing aerobic ethanol utilization [4]. The protein has a molecular weight of approximately 24.4–26 kDa, contains a predicted helix-turn-helix DNA-binding motif in its carboxy-terminal region, and is a member of the environmentally responsive two-component regulator superfamily [3][5].

Why AgmR Protein (CAS 144996-50-9) Cannot Be Functionally Substituted by Other LuxR-Family Response Regulators in Pseudomonas Ethanol Oxidation Studies


AgmR/ErbR occupies a unique hierarchical position within the P. aeruginosa ethanol oxidation regulatory network that is not interchangeable with other in-class LuxR-family response regulators. EraR (formerly ExaE) controls only the exaA operon as part of the EraSR two-component system [1], whereas AgmR regulates four distinct operons (exaA, exaBC, pqqABCDE, and exaDE) [2]. ErdR, although sharing 61% amino acid sequence similarity with ErbR/AgmR, operates at the highest regulatory tier with constitutive expression (~360 Miller units regardless of carbon source), while AgmR transcription is strongly induced by ethanol (1260 Miller units) [3]. Furthermore, AgmR is required for transcriptional activation of ADH-IIB and ADH-IIG in P. putida, a function not shared by ExaE [4]. These functional divergences in regulon scope, induction profile, and hierarchical placement mean that substituting AgmR with EraR, ErdR, or GlpR will yield fundamentally different experimental outcomes in any study of ethanol or glycerol metabolism regulation.

AgmR Protein (CAS 144996-50-9): Quantitative Differentiation Evidence Against Closest Regulatory Comparators


Ethanol-Specific Promoter Induction: AgmR/ErbR vs. ErdR Constitutive Expression in P. aeruginosa ATCC 17933

The agmR (erbR) promoter drives β-galactosidase activity of 1260 Miller units (MU) (±7%) when P. aeruginosa is grown on ethanol as the sole carbon source, compared to only 5–10% of that value on glucose or succinate. In contrast, the erdR promoter exhibits constitutive activity of 360±30 MU across all tested carbon sources (ethanol, butanol, glycerol, glucose, succinate), demonstrating that AgmR/ErbR expression is specifically and strongly ethanol-inducible while ErdR is not [1].

Transcriptional regulation Ethanol metabolism Promoter activity assay

Growth Phenotype Essentiality: agmR Mutant NG3 Abolishes Ethanol Growth vs. Wild-Type Restoration by Complementation

Insertional inactivation of the agmR gene with a kanamycin-resistance cassette produced mutant NG3, which was completely unable to grow on ethanol as the sole carbon and energy source. Complementation with the intact agmR gene on a plasmid fully restored growth on ethanol. In contrast, inactivation of ercS (sensor kinase) only extended the lag phase on ethanol without abolishing growth, and inactivation of ercS′ alone had no effect on growth [1]. The EraSR (ExaDE) two-component system mutant similarly impaired but did not eliminate ethanol growth when exaDE was expressed from a heterologous promoter [2].

Gene knockout Ethanol utilization Genetic complementation

Regulon Size and Hierarchical Control: AgmR Regulates Four Operons vs. EraSR Regulates Only One Operon

Transcriptional lacZ fusion analysis demonstrated that AgmR controls transcription of four distinct operons: exaA (ethanol dehydrogenase), exaBC (cytochrome c550 and aldehyde dehydrogenase), pqqABCDE (PQQ biosynthesis), and exaDE (EraSR two-component system). In the agmR mutant NG3, transcription of all four operons was abolished. In contrast, the EraSR (ExaDE) two-component system, which AgmR itself regulates, controls transcription of only the exaA operon [1]. When exaDE was expressed from a lac promoter in the agmR mutant background, transcription of exaA was restored, but not the other three operons, confirming the hierarchical organization where AgmR sits above EraSR [1].

Regulon scope Transcriptional hierarchy Operon regulation

Enzyme Activity Impact: agmR Mutation Causes 10-Fold Reduction in PQQ-Dependent Alcohol Dehydrogenase Activity vs. exaA Knockout in P. putida

In Pseudomonas putida ATCC 11172, an agmR::Tn5Km insertion mutant exhibited a 10-fold decrease in pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase (ADH) activity in cell extracts compared to the wild-type strain. Critically, this mutation also eliminated growth on glycerol and ethanol entirely. In contrast, a knockout in the exaA gene encoding a single PQQ-linked ADH only slowed growth on ethanol and medium-chain-length alcohols but did not eliminate it, due to the presence of a second PQQ-ADH-encoding gene in the P. putida genome [1]. This demonstrates that AgmR controls multiple ADH pathways simultaneously, whereas individual ADH gene knockouts are compensated by metabolic redundancy.

Enzyme activity PQQ-ADH Alcohol dehydrogenase

Functional Divergence from Glycerol Regulator GlpR: agmR Complementation Is Non-Allelic and Context-Dependent

The agmR gene was originally cloned by its ability to complement a defective glpR2 allele in P. aeruginosa strain PRP406, restoring growth on glycerol as the sole carbon source. However, preliminary biochemical characterization indicated that agmR is not allelic to glpR; it maps to a distinct 2.3-kb EcoRV-SstI DNA fragment and expresses a single 26,000-Da protein [1]. Subsequent studies confirmed that inactivation of agmR in wild-type P. aeruginosa PAO1 and ATCC 17933 backgrounds does not produce a discernible glycerol metabolism (glp) phenotype [2], indicating that the complementation is allele-specific and context-dependent. In contrast, inactivation of chromosomal glpR results in constitutive expression of glycerol transport and glpD activity [3].

Glycerol metabolism Genetic complementation Non-allelic regulation

Molecular Identity Confirmation: AgmR/ErbR Is a 24.4–26 kDa LuxR-Family Response Regulator with a Predicted Helix-Turn-Helix DNA-Binding Motif

AgmR/ErbR (PA1978) is unequivocally identified as a member of the LuxR family of response regulators with a molecular weight of 24.4 kDa (calculated from genome annotation) or 26 kDa (observed by T7 expression), a theoretical pI of 6.09, and a Kyte-Doolittle hydrophobicity value of -0.123 [1]. The carboxy-terminal region contains a predicted helix-turn-helix (HTH) DNA-binding motif characteristic of LuxR-family transcriptional regulators [2]. All three ethanol oxidation response regulators—EraR (ExaE), ErbR (AgmR), and ErdR—belong to the LuxR family, but ErbR/AgmR shares only 61% amino acid sequence identity with ErdR and is functionally distinct [3]. These molecular characteristics enable specific detection and discrimination from other LuxR regulators via SDS-PAGE migration, isoelectric focusing, or sequence-specific reagents.

Protein characterization LuxR family Helix-turn-helix motif

AgmR Protein (CAS 144996-50-9): Verified Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Master Regulator Targeting for Complete Ethanol Oxidation Pathway Knockout in Pseudomonas Metabolic Engineering

Inactivating agmR eliminates transcription of all four ethanol oxidation operons simultaneously (exaA, exaBC, pqqABCDE, exaDE) in P. aeruginosa ATCC 17933, resulting in a complete loss of growth on ethanol [1]. This single-gene knockout strategy is more efficient than sequentially inactivating each operon. In P. putida, agmR disruption also produces a 10-fold reduction in PQQ-ADH activity and eliminates growth on both ethanol and glycerol, making it a superior approach for generating alcohol non-utilizing strains for two-phase partitioning bioreactors [2].

Ethanol-Inducible Gene Expression System Using the Native agmR Promoter as a Biosensor Element

The agmR (erbR) promoter drives 1260 Miller units of reporter activity on ethanol but only 5–10% of that level on glucose or succinate, representing an ~10–20-fold dynamic range of ethanol-specific induction [1]. This promoter can be harnessed as an ethanol-responsive biosensor or for controlled heterologous gene expression in P. aeruginosa, offering tighter regulation than the constitutive erdR promoter (360±30 MU invariant across carbon sources) [1].

Discrimination of Hierarchical Regulatory Levels in Pseudomonas Signal Transduction Studies

AgmR/ErbR occupies the second level in the four-tier regulatory hierarchy (ErdR > ErcS/ErcS′ > ErbR/AgmR > EraSR), controlling the EraSR system while being itself regulated by ErdR and ErcS/ErcS′ [1]. Its ethanol-inducible expression (1260 MU) and regulon scope (4 operons) distinguish it from Level 1 EraSR (1 operon, exaA only) and Level 4 ErdR (constitutive, 360 MU) [1][2]. Researchers dissecting signal transduction cascades can use agmR mutants or AgmR protein to interrogate specifically the second regulatory tier without confounding effects from other levels.

Positive Control for Glycerol Metabolism Complementation Assays with Documented Non-Allelic Specificity

The agmR gene was cloned by functional complementation of the glpR2 allele in P. aeruginosa PRP406, enabling growth on glycerol minimal medium [1]. Because agmR is not allelic to glpR and does not produce a glp phenotype when inactivated in wild-type backgrounds [1][2], AgmR protein or agmR expression constructs serve as a specific positive control for glpR2 allele complementation assays. This allows clear differentiation between glpR-dependent and glpR-independent glycerol utilization pathways.

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